molecular formula C70H95AlN8O9Si B1147808 ALUMINUM 1 4 8 11 15 18 22 25-OCTABUTOX CAS No. 129707-63-7

ALUMINUM 1 4 8 11 15 18 22 25-OCTABUTOX

Cat. No.: B1147808
CAS No.: 129707-63-7
M. Wt: 1247.64
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are known for their intense coloration and stability, making them valuable in various industrial applications. This particular compound is characterized by the presence of eight butoxy groups attached to the phthalocyanine core, which enhances its solubility in organic solvents .

Preparation Methods

The synthesis of aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide involves the introduction of butoxy groups onto the phthalocyanine nucleus. This can be achieved through the reaction of phthalocyanine with butyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

Chemical Reactions Analysis

Aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of aluminum 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine triethylsiloxide involves its interaction with molecular targets through its phthalocyanine core. The compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its therapeutic effects . The butoxy groups enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Properties

CAS No.

129707-63-7

Molecular Formula

C70H95AlN8O9Si

Molecular Weight

1247.64

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.